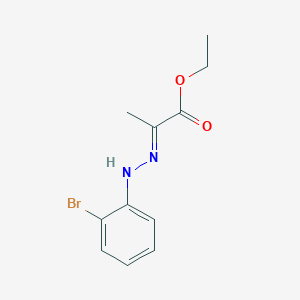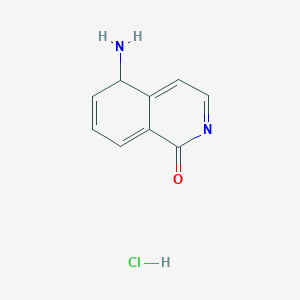
Azobenzene, 4,4-difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azobenzene, 4,4-difluoro- is an organic compound with the molecular formula C₁₂H₈F₂N₂. It is a derivative of azobenzene, where two fluorine atoms are substituted at the 4 and 4’ positions of the phenyl rings. This compound is known for its photoisomerization properties, which make it valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of azobenzene, 4,4-difluoro- typically involves the azo coupling reaction, where diazonium salts react with activated aromatic compounds. The classical methods include:
Azo Coupling Reaction: This involves the reaction of diazonium salts with fluorinated anilines under acidic conditions.
Mills Reaction: This method involves the reaction between aromatic nitroso derivatives and fluorinated anilines.
Wallach Reaction: This involves the transformation of azoxybenzenes into 4-hydroxy substituted azoderivatives in acidic media.
Industrial production methods often utilize these reactions on a larger scale, optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Azobenzene, 4,4-difluoro- undergoes various chemical reactions, including:
Photoisomerization: The compound can switch between trans and cis isomers upon exposure to light.
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions, allowing for the synthesis of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form azoxybenzenes and reduction to form hydrazobenzenes.
Common reagents used in these reactions include light sources for photoisomerization, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Azobenzene, 4,4-difluoro- has a wide range of applications in scientific research:
Mechanism of Action
The primary mechanism of action for azobenzene, 4,4-difluoro- is its ability to undergo reversible photoisomerization. Upon exposure to light, the compound switches from the trans isomer to the cis isomer, altering its molecular geometry and electronic properties. This change can affect the compound’s interaction with other molecules, making it useful in various applications such as molecular switches and sensors .
Comparison with Similar Compounds
Azobenzene, 4,4-difluoro- is unique due to the presence of fluorine atoms, which enhance its photoisomerization efficiency and stability. Similar compounds include:
Azobenzene: The parent compound without fluorine substitution.
Azobenzene, 4,4’-dichloro-: A derivative with chlorine atoms instead of fluorine, which has different photochemical properties.
Azobenzene, 4,4’-dimethyl-: A derivative with methyl groups, affecting its electronic properties and reactivity.
The fluorine substitution in azobenzene, 4,4-difluoro- provides unique advantages in terms of stability and efficiency in photoisomerization, making it a valuable compound in various applications.
Properties
Molecular Formula |
C12H10F2N2 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
(4,4-difluorocyclohexa-1,5-dien-1-yl)-phenyldiazene |
InChI |
InChI=1S/C12H10F2N2/c13-12(14)8-6-11(7-9-12)16-15-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
AMGAEPWQOICGKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C=CC1(F)F)N=NC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-chloro-6H-pyrimido[5,4-d]pyrimidin-4-one](/img/structure/B12330802.png)



![(3R)-3-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoate](/img/structure/B12330839.png)






![2-Oxo-2,3-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid](/img/structure/B12330875.png)
